N-(2-Aminoethyl)-2-(ethylsulfanyl)acetamide
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Overview
Description
N-(2-Aminoethyl)-2-(ethylthio)acetamide: is an organic compound that features both amine and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the acylation of 2-aminoethanethiol with ethyl acetate in the presence of a catalytic amount of acetic acid.
N-Alkylation of Amides: Another method involves the N-alkylation of amides with alcohols, where alcohol serves as the alkylating agent and water is generated as the sole byproduct.
Industrial Production Methods: Industrial production methods for N-(2-Aminoethyl)-2-(ethylthio)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group in N-(2-Aminoethyl)-2-(ethylthio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and sulfonates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-2-(ethylthio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its amine and thioether groups can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, N-(2-Aminoethyl)-2-(ethylthio)acetamide can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(ethylthio)acetamide depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the thioether group, making it less versatile in redox reactions.
2-(Ethylthio)acetamide: Lacks the amine group, reducing its ability to form hydrogen bonds and ionic interactions.
Uniqueness: N-(2-Aminoethyl)-2-(ethylthio)acetamide is unique due to the presence of both amine and thioether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
CAS No. |
135839-88-2 |
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Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
SKRDOARABYBMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)NCCN |
Origin of Product |
United States |
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